

Application Notes and Protocols for HT-2157 in Cell Culture

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Compound of Interest

Compound Name: HT-2157

Cat. No.: B1673417

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Introduction

HT-2157, also known as SNAP-37889, is a selective and high-affinity competitive antagonist of the galanin-3 receptor (GalR3), a G-protein coupled receptor (GPCR).^{[1][2][3]} GalR3 activation is known to be involved in various physiological processes, and its modulation is a target for therapeutic intervention in conditions such as anxiety and depression.^[2] Notably, human clinical trials for **HT-2157** were terminated due to safety concerns.^[2] In preclinical studies, antagonism of GalR3 by **HT-2157** has been shown to increase serotonin release.^[2] This document provides detailed protocols for the in vitro characterization of **HT-2157** in a cell culture setting, focusing on its mechanism of action as a GalR3 antagonist.

Mechanism of Action

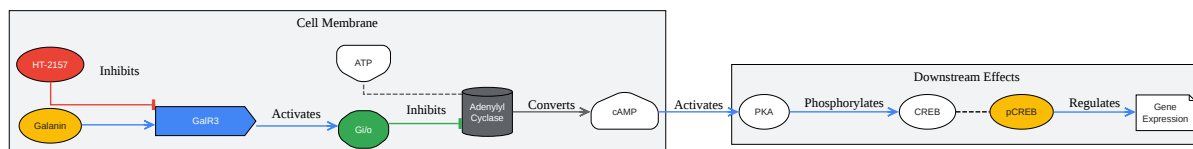
HT-2157 functions by binding to the GalR3 receptor, thereby blocking the binding of its endogenous ligand, galanin. The GalR3 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, **HT-2157** can prevent the galanin-induced downstream signaling cascade.

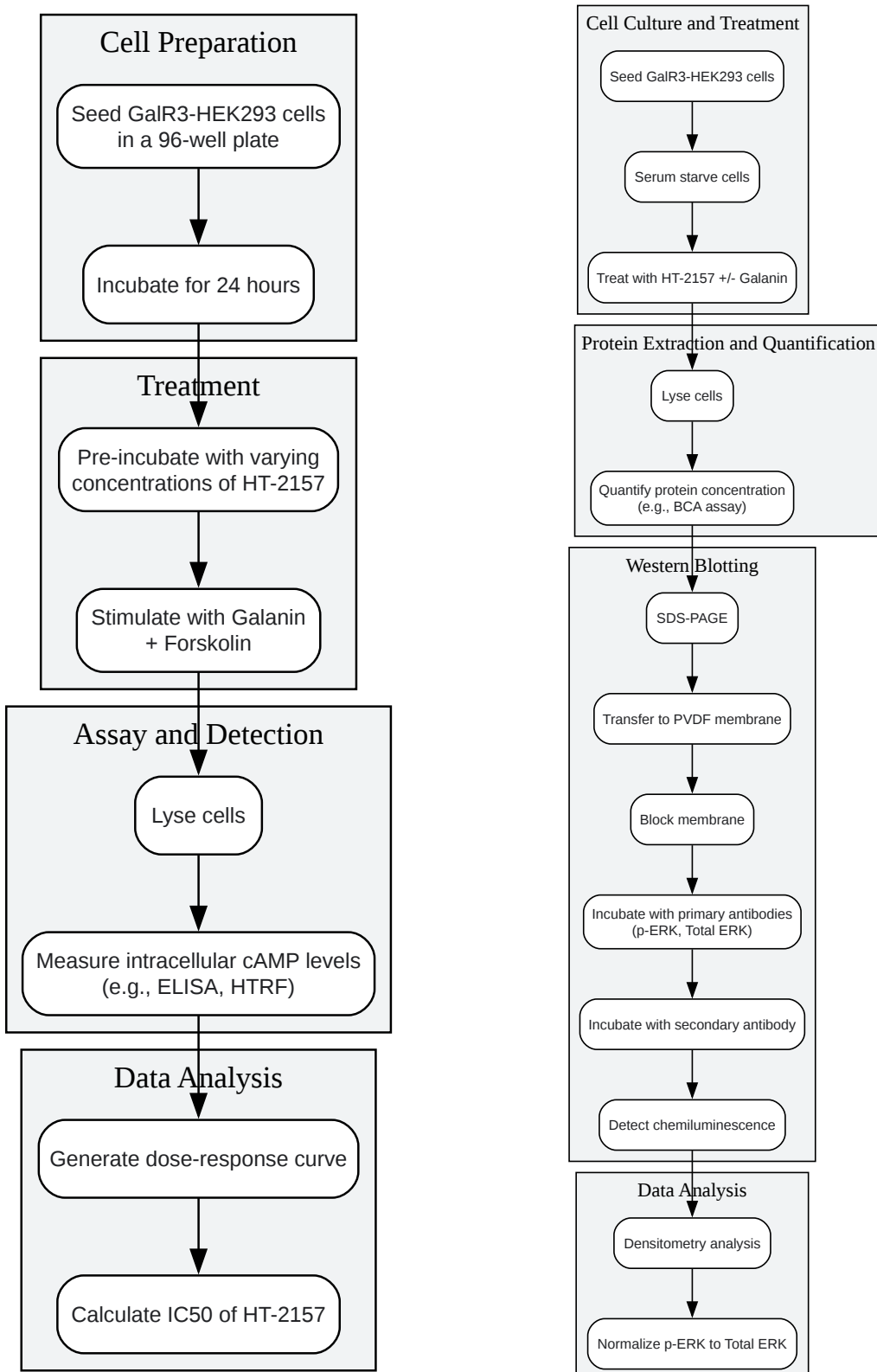
Quantitative Data Summary

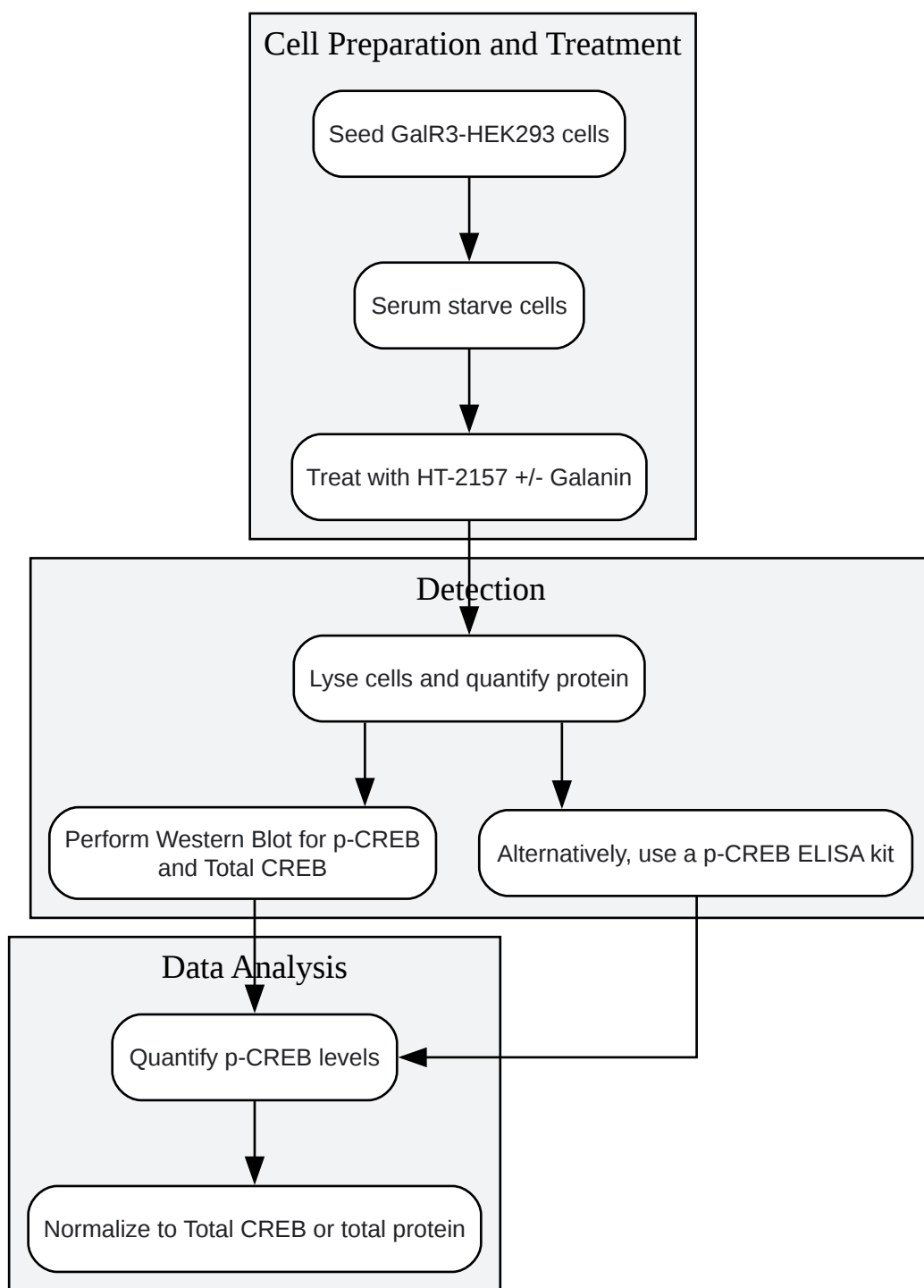
The following table summarizes the available quantitative data for **HT-2157**.

Parameter	Value	Cell Line	Assay	Reference
Ki (inhibition constant)	17.44 ± 0.01 nM	LMTK- cells transiently expressing human GalR3	Radioligand displacement assay	[1]
Selectivity	>10,000 nM (Ki for GalR1 and GalR2)	LMTK- cells transiently expressing human GalR1 and GalR2	Radioligand displacement assay	[1]
Functional Antagonism	0.1 - 10 µM	Modified HEK-293 cells transiently co-transfected with GalR3 and Gαz	Adenylyl cyclase inhibition assay	[1][4]

Signaling Pathway Diagram







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